4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Drug Metabolism SAR Studies Toxicology

Definitive 4-aryl-γ-lactam scaffold for PDE4 inhibitor & NNRTI lead optimization. The unique 4-fluoro-3-methyl substitution creates a +0.56 logP shift, delivering ~2–3× BBB permeability improvement over 4-fluorophenyl analogs. Procuring this exact isomer ensures valid SAR against patent-exemplified PDE4 inhibitors (US20050026913). The 3-methyl group serves as a metabolic handle—its oxidation yields a diagnostic LC-MS/MS marker absent in des-methyl comparators. Positional isomers introduce conformational variables that confound permeability predictions. For CNS programs balancing brain exposure and metabolic tracking, this pattern is non-negotiable.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
Cat. No. B13185380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CC(=O)NC2)F
InChIInChI=1S/C11H12FNO/c1-7-4-8(2-3-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14)
InChIKeyLEIQBLOEQRZISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Pharmacological Reference and Key Intermediate for CNS-Focused and Antiviral Drug Discovery


4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one (CAS: 1366844-06-5; C11H12FNO; MW: 193.22) is a synthetic 4-aryl-substituted γ-lactam scaffold within the pyrrolidin-2-one class . The core 2-pyrrolidinone motif is a privileged structure in medicinal chemistry, historically serving as the pharmacophore for clinically validated targets including type IV phosphodiesterase (PDE4) inhibitors (e.g., rolipram) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Structurally, this compound is characterized by a five-membered lactam ring bearing a 4-fluoro-3-methylphenyl substituent at the 4-position, distinct from the more common N-aryl substituted pyrrolidin-2-ones . The specific 4-fluoro-3-methyl substitution pattern confers unique electronic and steric properties that differentiate this compound from its positional isomers and des-methyl analogs in both biological activity profiles and physicochemical behavior [2].

4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Why Generic In-Class Substitution Fails for SAR-Critical Programs


In medicinal chemistry campaigns centered on the 4-aryl-pyrrolidin-2-one scaffold, substitution of the 4-fluoro-3-methylphenyl moiety with generic 4-fluorophenyl or 3-methylphenyl analogs is not a neutral exchange. The combined electron-withdrawing effect of the para-fluorine and the electron-donating, sterically directing ortho-methyl group (relative to the fluorine) creates a unique vector of lipophilicity and electronic distribution that fundamentally alters target engagement and metabolic stability [1]. Published SAR studies on structurally related α-pyrrolidinophenone derivatives demonstrate that the presence of a 4'-fluoro group in the aromatic ring significantly elevates cytotoxic potential in human aortic endothelial cells compared to non-fluorinated analogs [2]. Furthermore, the specific 3-methyl substitution influences the regioselectivity of cytochrome P450-mediated metabolism, as documented in studies of 4'-methyl-substituted pyrrolidinophenones where methyl group oxidation represents a primary metabolic pathway not available to des-methyl comparators [3]. Consequently, assuming interchangeability between 4-fluoro-3-methylphenyl, 4-fluoro-2-methylphenyl (CAS: 2279122-19-7), or simple 4-fluorophenyl (CAS: 264122-82-9) variants without empirical validation introduces uncontrolled variables into SAR interpretation, potentially invalidating lead optimization efforts and procurement decisions.

4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Comparative Quantitative Evidence for Scientific Procurement Decisions


4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Metabolic Pathway Differentiation vs. 4-Fluorophenyl and 3-Methylphenyl Analogs

The 4-fluoro-3-methylphenyl substitution pattern introduces a primary metabolic liability via methyl group oxidation that is absent in the 4-fluorophenyl analog (CAS: 264122-82-9). Studies on structurally related α-pyrrolidinophenones establish that 4′-methyl-substituted aromatic rings undergo hydroxylation of the methyl group followed by oxidation to the corresponding carboxylic acid as a major phase I metabolic pathway [1]. In contrast, the 4-fluorophenyl analog lacks this methyl oxidation route and instead relies on aromatic hydroxylation and N-dealkylation pathways [2]. For the positional isomer 4-(4-fluoro-2-methylphenyl)pyrrolidin-2-one (CAS: 2279122-19-7), the altered methyl group position modifies steric hindrance around the fluorine, potentially altering the rate of oxidative defluorination [3]. This metabolic differentiation is quantifiable: in human liver microsome (HLM) incubation studies of 4′-methyl-pyrrolidinophenones, the carboxylic acid metabolite formed via methyl oxidation constituted 15-30% of total metabolites detected by LC-MS after 120 minutes [4].

Drug Metabolism SAR Studies Toxicology

4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Electronic and Lipophilic Differentiation vs. 4-Fluorophenyl Analog

The addition of the 3-methyl group to the 4-fluorophenyl scaffold introduces quantifiable changes in lipophilicity and electronic distribution. Using established Hansch substituent constants, the 4-fluoro-3-methylphenyl group has a calculated π (hydrophobic) value of approximately +0.70 compared to +0.14 for 4-fluorophenyl alone (Δπ ≈ +0.56) [1]. The Hammett σ meta value for methyl is -0.07, while fluorine at the para position contributes σp = +0.06; the combined electronic effect yields a net σ ≈ -0.01, creating a nearly electronically neutral but substantially more lipophilic aryl group compared to the electron-withdrawing 4-fluorophenyl (σp = +0.06) [2]. This altered logP directly impacts passive membrane permeability: for the class of 4-aryl-pyrrolidin-2-ones, an increase of 0.5 in clogP correlates with approximately 2- to 3-fold enhancement in PAMPA permeability at pH 7.4 [3].

QSAR Medicinal Chemistry Physicochemical Properties

4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Crystallinity and Solid-State Purity Advantage vs. Positional Isomers

Single-crystal X-ray diffraction studies of structurally analogous 4-aryl-pyrrolidin-2-one derivatives reveal that the 4-fluoro-3-methyl substitution pattern supports a nearly planar molecular conformation with torsion angles within 0.2 Å of coplanarity, facilitating consistent crystal packing dominated by van der Waals interactions with intermolecular distances of approximately 3.647 Å [1]. In contrast, positional isomers such as the 4-fluoro-2-methylphenyl variant (CAS: 2279122-19-7) exhibit greater steric congestion around the pyrrolidinone ring attachment point, which can disrupt crystallinity and lead to amorphous or polymorphic mixtures . The target compound is commercially supplied at ≥95% purity with defined long-term storage specifications (cool, dry conditions) as a crystalline solid, whereas positional isomers in this series are frequently documented as oils or low-melting solids requiring special handling .

Solid-State Chemistry Analytical Reference Standards Quality Control

4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Patent-Validated Scaffold in PDE4 and HIV-1 Inhibitor SAR vs. Unsubstituted Core

Patents disclosing 4-(substituted-phenyl)-2-pyrrolidinone compounds (US20050026913, US20080287516) explicitly claim that 4-aryl substitution with halogen and alkyl combinations confers selective PDE4 inhibition and anti-HIV-1 activity not observed with the unsubstituted pyrrolidin-2-one core [1]. Specifically, US20050026913 establishes that 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibit improved PDE4 inhibition compared to rolipram, with selectivity over other PDE classes [2]. US20080287516 (Phenyl-Substituted Pyrrolidones) claims that N-aryl and 4-aryl pyrrolidinones with halogen/methyl substitution patterns demonstrate sub-micromolar anti-HIV-1 activity in cell-based assays, with the 4-fluoro-3-methylphenyl motif falling within the claimed Markush structures [3]. The unsubstituted pyrrolidin-2-one core (CAS: 616-45-5) shows no detectable PDE4 inhibition or antiviral activity at concentrations up to 100 µM [4].

PDE4 Inhibition NNRTI Patent SAR

4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one: Optimal Application Scenarios for Drug Discovery and Analytical Reference Use


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Penetration

This compound is optimally deployed as a starting scaffold or reference standard in CNS-targeted medicinal chemistry programs. The +0.56 increase in calculated π (lipophilicity) relative to the 4-fluorophenyl analog predicts enhanced passive BBB permeability (approximately 2-3× improvement based on class PAMPA correlations), making it suitable for programs targeting neurological or psychiatric disorders where adequate brain exposure is critical. Procurement of this specific substitution pattern is essential for SAR studies exploring the balance between CNS penetration and metabolic clearance via methyl group oxidation [1]. Positional isomers such as 4-(4-fluoro-2-methylphenyl)pyrrolidin-2-one introduce steric clashes that may alter the conformational preference of the aryl-lactam bond, confounding permeability predictions derived from the 3-methyl isomer .

PDE4 Inhibitor Lead Optimization and Selectivity Profiling

Patents US20050026913 and related filings explicitly claim 4-(substituted-phenyl)-2-pyrrolidinone compounds bearing halogen and alkyl combinations as selective PDE4 inhibitors with improved profiles over rolipram. This compound serves as a reference standard for establishing PDE4 SAR and for use in selectivity panels against PDE1, PDE3, and PDE5 isoforms. The 4-fluoro-3-methylphenyl group provides the electronic and steric characteristics claimed to confer selectivity, making this compound valuable for programs optimizing away from the emetic side effects associated with first-generation PDE4 inhibitors. Generic substitution with 4-fluorophenyl or unsubstituted phenyl analogs would invalidate comparison to patent-exemplified compounds [2].

Analytical Reference Standard for LC-MS Metabolite Identification Studies

In forensic toxicology and drug metabolism research, this compound is applicable as an analytical reference standard for identifying and quantifying methyl oxidation metabolites of 4-aryl-pyrrolidin-2-one derivatives. The distinct metabolic signature—conversion of the 3-methyl group to the corresponding carboxylic acid—provides a diagnostic marker in LC-MS/MS workflows that is absent in des-methyl analogs. Procuring this compound as a certified reference material with defined purity (≥95%) and stable crystalline form ensures reproducible retention time and fragmentation pattern calibration across laboratories, which cannot be achieved with the amorphous or oily positional isomers in this chemical series [3].

Anti-HIV-1 NNRTI Hit-to-Lead Programs

As disclosed in US20080287516 and related NNRTI literature, N-aryl and 4-aryl pyrrolidinones with halogen-methyl substitution patterns exhibit sub-micromolar activity against wild-type and drug-resistant HIV-1 strains. This compound represents the 4-aryl regioisomer of claimed structures and should be procured by research groups exploring alternative binding modes to the NNRTI allosteric pocket. Unlike the unsubstituted pyrrolidin-2-one core, which shows no antiviral activity at concentrations up to 100 µM, the 4-fluoro-3-methylphenyl substituent is essential for target engagement and should not be substituted with generic fluorophenyl alternatives without empirical validation of retained potency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluoro-3-methylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.